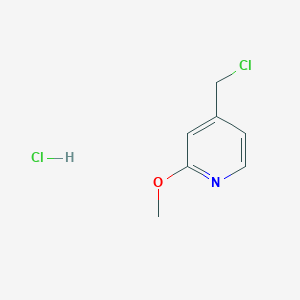

4-(Chloromethyl)-2-methoxypyridine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(Chloromethyl)pyridine hydrochloride is a type of organic compound. It is often used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters, which aids in the separation and purification of the peptide .

Synthesis Analysis

The synthesis of similar compounds, such as 4-(Chloromethyl)pyridine hydrochloride, often involves several steps. For instance, one method starts with 4-methylpyridine as a raw material, which is oxidized into 4-picolinic acid with potassium permanganate. The 4-picolinic acid then reacts with methanol to produce methyl pyridine-4-carboxylate under acidic conditions. The methyl pyridine-4-carboxylate is then reduced to 4-pyridinemethanol, which reacts with thionyl chloride to produce the target product .Molecular Structure Analysis

The molecular formula of 4-(Chloromethyl)pyridine hydrochloride is C6H6ClN·HCl, and its molecular weight is 164.03 .Physical And Chemical Properties Analysis

4-(Chloromethyl)pyridine hydrochloride is a solid at 20°C. It is hygroscopic, meaning it absorbs moisture from the air. It is soluble in water, DMSO, and methanol .Scientific Research Applications

1. Protection of Carboxyl Termini of Peptides This compound is used as a reagent for the protection of carboxyl termini of peptides as 4-picolyl esters . This provides a polar ‘handle’ which aids in the separation and purification of the peptide .

The group can be introduced in the presence of a base, such as tetramethylguanidine . This allows for the controlled addition of the group to the peptide .

Stability to Acid-Catalyzed Removal

The 4-picolyl ester group is stable to acid-catalyzed removal of Cbz protecting group . This means that it can withstand the conditions required for the removal of other protecting groups .

Removal of the Group

The 4-picolyl ester group can be removed by base, sodium in liquid ammonia, or catalytic hydrogenolysis . This provides flexibility in the deprotection strategies that can be used .

Use in Peptide Synthesis

This compound is also applied in conjunction with Amberlyst™15 resin in peptide synthesis . This allows for the efficient synthesis of peptides .

Raw Material and Intermediate

4-(Chloromethyl)-2-methoxypyridine hydrochloride is an important raw material and intermediate used in organic synthesis, pharmaceuticals, and agrochemicals . This highlights its versatility and importance in various fields .

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds such as chloromethyl isothiazolinones are known to be effective against a broad spectrum of microorganisms, including bacteria, yeast, and fungi .

Mode of Action

It’s worth noting that chloromethyl compounds often act as alkylating agents, reacting with various cellular components and potentially leading to cell death .

Result of Action

Given its potential as an alkylating agent, it may cause modifications to various cellular components, potentially leading to cell death .

properties

IUPAC Name |

4-(chloromethyl)-2-methoxypyridine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO.ClH/c1-10-7-4-6(5-8)2-3-9-7;/h2-4H,5H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCDWIGUXCXCNBP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=CC(=C1)CCl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9Cl2NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10627045 |

Source

|

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Chloromethyl)-2-methoxypyridine hydrochloride | |

CAS RN |

193001-96-6 |

Source

|

| Record name | 4-(Chloromethyl)-2-methoxypyridine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10627045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1R,2R,3S,5R)-3-Amino-2,6,6-trimethylbicyclo[3.1.1]heptan-2-OL](/img/structure/B60745.png)

![Methyl 2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate](/img/structure/B60751.png)